molecular formula C19H23NO3S B11491405 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline

Cat. No.: B11491405
M. Wt: 345.5 g/mol
InChI Key: PVYZZHPLVHPXTO-UHFFFAOYSA-N
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Description

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline typically involves multi-step organic reactions. One common method includes the sulfonylation of indoline with 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the indoline ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline can be compared with other indoline derivatives, such as:

    1-[(4-Methoxyphenyl)sulfonyl]indoline: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.

    1-[(5-Isopropyl-2-methylphenyl)sulfonyl]indoline: Lacks the methoxy group, which affects its solubility and reactivity.

    1-[(5-Isopropyl-4-methoxyphenyl)sulfonyl]indoline: Lacks the methyl group, influencing its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C19H23NO3S/c1-13(2)16-12-19(14(3)11-18(16)23-4)24(21,22)20-10-9-15-7-5-6-8-17(15)20/h5-8,11-13H,9-10H2,1-4H3

InChI Key

PVYZZHPLVHPXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C(C)C)OC

Origin of Product

United States

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